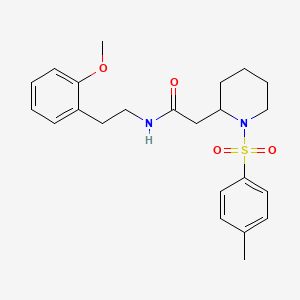
2-Di(propan-2-yl)phosphorylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Di(propan-2-yl)phosphorylacetic acid, also known as DIPPA, is a phosphorus-containing compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
2-Di(propan-2-yl)phosphorylacetic acid is a phosphorylating agent that can transfer a phosphoryl group to a nucleophile, such as an alcohol, amine, or carboxylic acid. This process is known as phosphorylation and is an important reaction in the synthesis of peptides and proteins. 2-Di(propan-2-yl)phosphorylacetic acid can also act as a ligand in metal complexes, forming coordination bonds with metal ions. The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid as a flame retardant is not well understood, but it is believed to involve the formation of a char layer that inhibits the spread of flames.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Di(propan-2-yl)phosphorylacetic acid have been studied in vitro and in vivo. In vitro studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and diabetes.
实验室实验的优点和局限性
2-Di(propan-2-yl)phosphorylacetic acid has several advantages for lab experiments, including its versatility as a phosphorylating agent, ligand, and catalyst, and its potential as a flame retardant. However, 2-Di(propan-2-yl)phosphorylacetic acid has some limitations, including its toxicity and potential for side reactions, which can affect the yield and purity of the desired product.
未来方向
There are several future directions for research on 2-Di(propan-2-yl)phosphorylacetic acid, including the development of new synthesis methods that yield higher purity and yield, the study of its mechanism of action as a flame retardant, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of 2-Di(propan-2-yl)phosphorylacetic acid in the preparation of metal complexes and as a catalyst in organic reactions is an area of active research, and new applications for 2-Di(propan-2-yl)phosphorylacetic acid in these fields are likely to emerge in the future.
Conclusion:
2-Di(propan-2-yl)phosphorylacetic acid is a versatile molecule with potential applications in various fields, including as a phosphorylating agent, ligand, and catalyst, and as a flame retardant. Its mechanism of action and biochemical and physiological effects have been studied in detail, and future directions for research include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. 2-Di(propan-2-yl)phosphorylacetic acid is a promising compound that has the potential to make significant contributions to scientific research in the future.
合成方法
2-Di(propan-2-yl)phosphorylacetic acid can be synthesized using different methods, including the reaction of 2-chloroacetic acid with diisopropyl phosphite, the reaction of chloroacetic acid with diisopropyl phosphite and triethylamine, and the reaction of diisopropyl phosphite with methyl chloroacetate. These methods yield 2-Di(propan-2-yl)phosphorylacetic acid with varying yields and purity, and the choice of method depends on the specific application.
科学研究应用
2-Di(propan-2-yl)phosphorylacetic acid has been used in various scientific research applications, including as a phosphorylating agent in the synthesis of peptides and proteins, as a ligand in the preparation of metal complexes, and as a catalyst in organic reactions. 2-Di(propan-2-yl)phosphorylacetic acid has also been studied for its potential use as a flame retardant, as it contains phosphorus, which is known to impart flame retardancy to materials.
属性
IUPAC Name |
2-di(propan-2-yl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCCGFSIVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Di(propan-2-yl)phosphorylacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

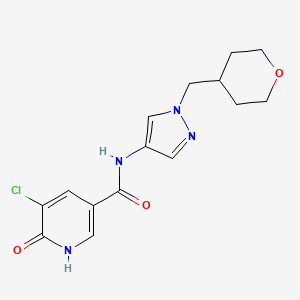
![N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)
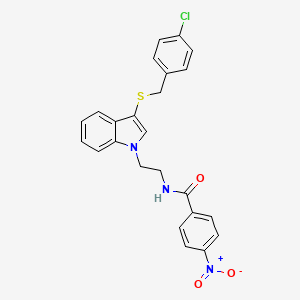
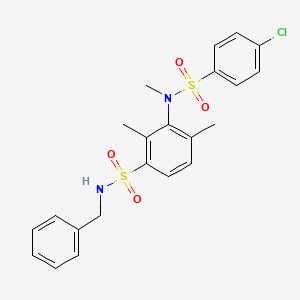
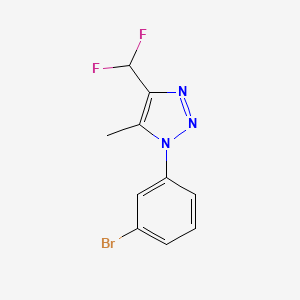
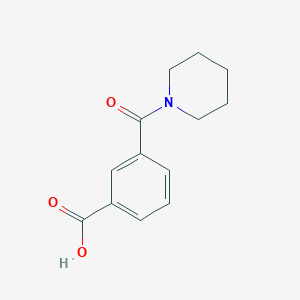
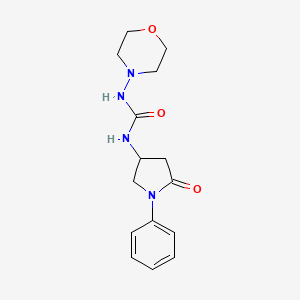
![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)
![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)
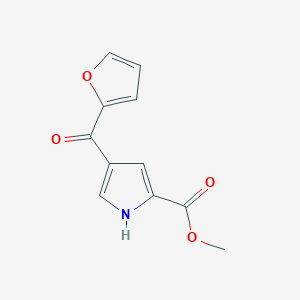
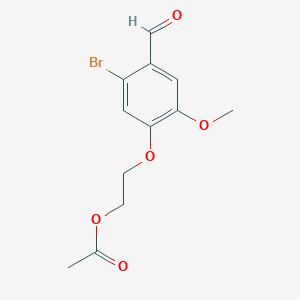
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2837499.png)
